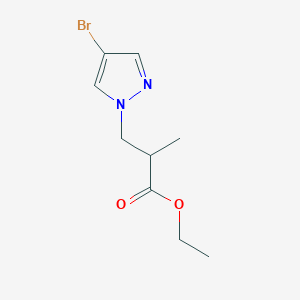

ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

Descripción general

Descripción

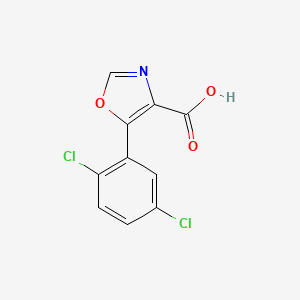

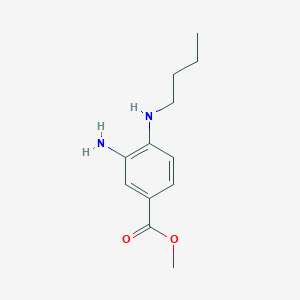

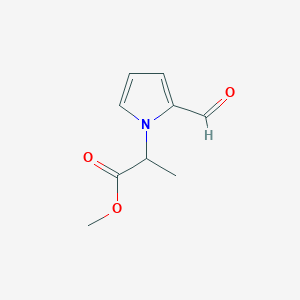

Ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is a chemical compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The presence of a bromine atom and an ester group (ethyl 2-methylpropanoate) suggests that it could be involved in various chemical reactions.

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving pyrazole derivatives . For instance, 4-bromo-3-methyl-1-phenyl-2-pyrazolin-5-one reacted with ethyl 3-mercaptocrotonate in ethanol to afford a thieno[2,3-b]pyrazole .Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring attached to a bromine atom at the 4-position, an ethyl 2-methylpropanoate group at the 3-position . Pyrazoles can exist in different tautomeric forms .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Hydrogen-Bonded Supramolecular Structures : The research on substituted 4-pyrazolylbenzoates, including compounds related to ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate, demonstrates the importance of hydrogen bonding in forming supramolecular structures. These molecules exhibit hydrogen bonding leading to the formation of chains, sheets, and three-dimensional framework structures, showcasing the compound's role in the development of molecular architecture and potential applications in material science (Portilla et al., 2007).

Biological Activities and Applications

Inhibitory Compounds : A study on the synthesis and characterization of novel pyrazoline derivatives from a related compound showed significant inhibitory activity against human carbonic anhydrase I and II isozymes and the acetylcholinesterase enzyme. These findings highlight the potential therapeutic applications of these compounds in treating conditions associated with enzyme dysfunction (Turkan et al., 2019).

Synthesis Methods and Chemical Properties

Regioselective Synthesis Under Ultrasound Irradiation : The efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates showcases innovative methods to synthesize related compounds. Utilizing ultrasound irradiation, this approach significantly reduces reaction times and improves yield, underlining advancements in synthetic chemistry techniques (Machado et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 3-(4-bromopyrazol-1-yl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-3-14-9(13)7(2)5-12-6-8(10)4-11-12/h4,6-7H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUUHVDXYKMKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one](/img/structure/B1427846.png)

![[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1427859.png)